8-Hydroxyquinoline-2-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxyquinoline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUUBRFEMCGPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664949 | |
| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125686-91-1 | |
| Record name | 8-Hydroxy-2-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125686-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Hydroxyquinoline 2 Carbonyl Chloride and Precursors
Established Synthetic Routes to 8-Hydroxyquinoline-2-carboxylic Acid
The foundational step in producing 8-Hydroxyquinoline-2-carbonyl chloride is the synthesis of its precursor, 8-hydroxyquinoline-2-carboxylic acid. Chemical synthesis provides versatile, multi-step methods for producing this compound, often starting from simpler quinoline (B57606) precursors .
Carbene Insertion Reactions for Carboxylic Acid Formation
The direct insertion of a carbene species into a C-H bond to form a carboxylic acid is a modern synthetic strategy. However, literature detailing the direct application of carbene insertion reactions for the specific synthesis of 8-hydroxyquinoline-2-carboxylic acid is not widely available. This approach is theoretically plausible but less documented compared to more traditional oxidative methods.
Oxidation Protocols for Carboxylic Acid Precursors
A more conventional and well-documented route to 8-hydroxyquinoline-2-carboxylic acid involves the oxidation of a suitable precursor, most commonly 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine). This transformation targets the methyl group at the 2-position of the quinoline ring, converting it into a carboxylic acid moiety.
One established method employs selenium dioxide (SeO₂) as the oxidizing agent. The reaction involves refluxing 8-hydroxy-2-methylquinoline with selenium dioxide in a solvent mixture, such as dioxane and water, to initially yield 8-hydroxy-2-quinolinecarbaldehyde researchgate.net. This aldehyde can then be further oxidized to the desired carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) .
Table 1: Oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 8-hydroxy-2-methylquinoline | Selenium dioxide (SeO₂) | Dioxane/Water | Reflux, 24h | 8-hydroxy-2-quinolinecarbaldehyde | 70% | researchgate.net |
Conversion Strategies to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, rendering the carboxyl group more reactive for subsequent nucleophilic acyl substitution reactions libretexts.orgmasterorganicchemistry.compearson.com.
Acyl Halide Formation Reactions
The synthesis of this compound from its corresponding carboxylic acid is typically achieved using standard chlorinating agents. The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) libretexts.orglibretexts.org. These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, yielding the acyl chloride along with gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride), which helps to drive the reaction to completion masterorganicchemistry.comyoutube.comchemguide.co.uk.
Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. The reaction converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion libretexts.orgchemtube3d.com.
Oxalyl Chloride ((COCl)₂): Often used for milder reaction conditions, oxalyl chloride is also highly effective. chemicalbook.comcommonorganicchemistry.com It is sometimes preferred over thionyl chloride for its cleaner reaction profiles and the volatility of its byproducts wikipedia.org. The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF) wikipedia.org. For quinoline-8-carboxylic acid, oxalyl chloride in the presence of a base like pyridine (B92270) has been shown to be an excellent reagent for acylation, yielding the desired product in near-quantitative amounts researchgate.net.
The presence of the phenolic hydroxyl group at the 8-position of the quinoline ring introduces a potential site for side reactions. This group could react with the chlorinating agent, necessitating careful control of reaction conditions or the use of a protecting group strategy if selectivity becomes an issue nih.govscispace.com.
Optimization of Reaction Conditions for Carbonyl Chloride Synthesis
To ensure high yield and purity of this compound, optimization of the reaction conditions is crucial.
Key Parameters for Optimization:
Reagent Choice and Stoichiometry: While both thionyl chloride and oxalyl chloride are effective, oxalyl chloride may offer higher selectivity and milder conditions wikipedia.org. Using a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid.
Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), chloroform, or benzene are typically used to prevent unwanted reactions with the highly reactive acyl chloride product sci-hub.se.
Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction commonorganicchemistry.com. Refluxing may be required in some cases to drive the reaction to completion mdpi.com.
Catalyst: The addition of a catalytic amount of DMF can accelerate the reaction with oxalyl chloride by forming a Vilsmeier reagent intermediate, which is a highly reactive chlorinating agent wikipedia.orgsci-hub.se. Pyridine can be used as a base to scavenge the HCl produced, which is particularly useful for acid-sensitive substrates libretexts.orgchemguide.co.uk.
Work-up: Since the byproducts are gaseous, the crude acyl chloride can often be isolated by simply removing the solvent and excess reagent under reduced pressure chemguide.co.ukchemicalbook.com. This makes purification straightforward, and the resulting acyl chloride is often used immediately in the next synthetic step due to its moisture sensitivity chemicalbook.com.
Table 2: General Conditions for Acyl Chloride Formation
| Reagent | Catalyst/Additive | Typical Solvent | Temperature | Key Feature |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | None or Pyridine | Dichloromethane, Toluene | Room Temp to Reflux | Gaseous byproducts (SO₂, HCl) chemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane, Hexane | 0 °C to Room Temp | Milder conditions, gaseous byproducts (CO, CO₂, HCl) chemicalbook.com |
Green Chemistry Approaches in Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific literature on green synthesis of this compound is sparse, general green approaches to acyl chloride formation can be applied.
Solvent-Free Conditions: Where feasible, running the reaction neat (without solvent) by using the liquid chlorinating agent (e.g., thionyl chloride) in excess can reduce solvent waste.
Alternative Chlorinating Agents: Research into solid-supported chlorinating agents or alternative, less hazardous reagents is an ongoing area of green chemistry. For instance, the use of 3,3-dichlorocyclopropenes has been reported as a method for converting carboxylic acids to acid chlorides under mild conditions organic-chemistry.org.
Catalytic Methods: Developing catalytic cycles that can generate the active chlorinating species in situ from a more benign source would represent a significant green advancement.
Atom Economy: Reactions with thionyl chloride and oxalyl chloride have good atom economy as the byproducts are gases that are easily removed chemguide.co.uk. However, the generation of acidic gases (HCl) is a drawback. Using base scavengers can neutralize the acid, but this adds to the waste stream.
Developing a truly "green" synthesis would likely involve redesigning the entire pathway, potentially avoiding the use of harsh chlorinating agents altogether in favor of direct catalytic activation of the carboxylic acid for subsequent reactions tandfonline.com.
Reactivity and Reaction Mechanisms of 8 Hydroxyquinoline 2 Carbonyl Chloride
Acylating Agent Characteristics in Organic Transformations
As an acyl chloride, 8-hydroxyquinoline-2-carbonyl chloride functions as a potent acylating agent. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. nih.gov This electrophilicity is further influenced by the electron-deficient nature of the quinoline (B57606) ring system. libretexts.org This makes the compound highly susceptible to attack by a wide range of nucleophiles.
The primary application of such a reactive intermediate is in the synthesis of esters and amides of 8-hydroxyquinoline-2-carboxylic acid, which are scaffolds investigated for various biological activities. libretexts.orgresearchgate.net The reactions are typically rapid and often exothermic. researchgate.net In many synthetic procedures, the acyl chloride is not isolated but is generated in situ from the corresponding carboxylic acid and immediately reacted with the desired nucleophile. nih.gov
Nucleophilic Acyl Substitution Pathways
The principal reaction pathway for this compound is nucleophilic acyl substitution. This class of reaction is characterized by a two-stage mechanism: an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. khanacademy.org
This compound reacts readily with nitrogen-based nucleophiles such as ammonia (B1221849), primary amines, and secondary amines to yield the corresponding 8-hydroxyquinoline-2-carboxamides. libretexts.orglibretexts.org These reactions are fundamental in medicinal chemistry for creating diverse amide libraries. For instance, the synthesis of various 8-hydroxyquinoline-2-carboxanilides often proceeds through the activation of the carboxylic acid, a process for which the acyl chloride is a prime intermediate. libretexts.org
The reaction typically requires two equivalents of the amine—one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct—or one equivalent of the amine in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. youtube.comlibretexts.org
| Nitrogen Nucleophile | Product | General Reaction Conditions |
|---|---|---|
| Ammonia (NH₃) | 8-Hydroxyquinoline-2-carboxamide | Inert solvent |
| Primary Amine (R-NH₂) | N-substituted-8-hydroxyquinoline-2-carboxamide | Inert solvent, often with a base (e.g., pyridine, Et₃N) |
| Secondary Amine (R₂NH) | N,N-disubstituted-8-hydroxyquinoline-2-carboxamide | Inert solvent, often with a base (e.g., pyridine, Et₃N) |
Reactions with oxygen-based nucleophiles are also characteristic of this compound. Alcohols react to form esters, while water causes hydrolysis back to the parent carboxylic acid. nih.govlibretexts.org The reaction with alcohols, known as alcoholysis, is a common and efficient method for ester synthesis in the laboratory and is typically performed in the presence of a base like pyridine to scavenge the generated HCl. libretexts.orgresearchgate.net
The hydrolysis reaction with water is vigorous and results in the formation of 8-hydroxyquinoline-2-carboxylic acid and HCl. Furthermore, reaction with a carboxylate salt will lead to the formation of a carboxylic acid anhydride. nih.gov
| Oxygen Nucleophile | Product | General Reaction Conditions |
|---|---|---|
| Water (H₂O) | 8-Hydroxyquinoline-2-carboxylic acid | Typically rapid, no catalyst needed |
| Alcohol (R-OH) | Alkyl 8-hydroxyquinoline-2-carboxylate (Ester) | Inert solvent, often with a base (e.g., pyridine) |
| Carboxylate (R-COO⁻) | Mixed Anhydride | Inert solvent |
Mechanistic Investigations of Acylation Reactions
While the general reactivity patterns of acyl chlorides are well-established, specific mechanistic studies on this compound are not widely available in the surveyed literature. The discussion below is based on established principles of physical organic chemistry and data from analogous systems.
Specific kinetic data for the reactions of this compound have not been detailed in the available research. However, the kinetics of nucleophilic acyl substitution are generally dependent on several factors: the electrophilicity of the carbonyl carbon, the nucleophilicity of the attacking species, steric hindrance at the reaction center, and the stability of the leaving group. masterorganicchemistry.com
As an acyl chloride, the reactions are expected to be fast. Kinetic studies on related systems, such as the enzyme inhibition kinetics of quinoline-O-carbamate derivatives, demonstrate how reaction rates and mechanisms can be determined, often revealing the type of inhibition and associated constants like Kᵢ. khanacademy.org Such studies on this compound would likely show a high rate constant for reactions with common nucleophiles, confirming its high reactivity.
The nucleophilic acyl substitution reaction of this compound proceeds through a high-energy tetrahedral intermediate. masterorganicchemistry.comnih.gov The formation of this intermediate from the planar acyl chloride is typically the rate-determining step.
Transition State and Tetrahedral Intermediate in Nucleophilic Acyl Substitution

The structure of the transition state leading to this intermediate is influenced by electronic and steric factors. For this compound, the proximity of the 8-hydroxyl group and the quinoline nitrogen introduces the possibility of intramolecular interactions. These groups could potentially stabilize the transition state through hydrogen bonding or chelation with the carbonyl oxygen, although this has not been experimentally verified in the literature searched. Computational studies using methods like Density Functional Theory (DFT) would be instrumental in modeling the transition state and elucidating the energetic landscape of the reaction pathway. nih.gov
Synthesis and Derivatization Strategies Utilizing 8 Hydroxyquinoline 2 Carbonyl Chloride
Formation of 8-Hydroxyquinoline-2-carboxamides
The reaction of 8-hydroxyquinoline-2-carbonyl chloride with amines is a direct and efficient method for the formation of the corresponding carboxamides. This transformation typically proceeds via a nucleophilic acyl substitution mechanism.
This compound readily reacts with primary amines to yield N-substituted 8-hydroxyquinoline-2-carboxamides. The reaction is generally carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. While direct reactions with the isolated acyl chloride are standard, many synthetic procedures generate the acyl chloride in situ from the corresponding carboxylic acid using reagents like phosphorus trichloride or oxalyl chloride, followed by the addition of the amine. nih.gov
For instance, a series of substituted 8-hydroxy-N-phenylquinoline-2-carboxamides (carboxanilides) have been synthesized by condensing the activated 8-hydroxyquinoline-2-carboxylic acid with various substituted anilines. nih.gov This activation often involves the formation of the acyl chloride as a highly reactive intermediate. The reaction conditions and the nature of the substituents on the aniline can influence the yield of the final product. nih.gov
Table 1: Synthesis of 8-Hydroxyquinoline-2-carboxanilides
| Amine Reactant (Substituted Aniline) | Activating Agent for Carboxylic Acid | Yield (%) |
|---|
Data sourced from a study on the microwave-assisted synthesis of 8-hydroxyquinoline-2-carboxanilides. nih.gov
Similarly to primary amines, secondary amines react with this compound to form N,N-disubstituted 8-hydroxyquinoline-2-carboxamides. The general mechanism and reaction conditions are comparable, requiring a base to scavenge the generated HCl. The steric hindrance of the secondary amine can affect the reaction rate.
While specific examples detailing the reaction of isolated this compound with a wide range of secondary amines are not extensively documented in the cited literature, the principles of the Schotten-Baumann reaction are applicable. This well-established method involves the acylation of amines with acyl chlorides in a two-phase system (aqueous base and organic solvent) or in a single organic phase with a tertiary amine base.
This compound can be utilized as a reagent for the synthesis of chiral amide derivatives by reacting it with enantiomerically pure amines. This process can be used to create new chiral molecules or as a method for the derivatization of chiral amines for analytical purposes, such as chromatographic separation. researchgate.net
A notable application involves the synthesis of a quinoline-based new chiral derivatizing reagent. In this synthesis, a quinoline (B57606) carboxylic acid is converted into its corresponding acyl chloride. This reactive intermediate is then reacted with the chiral amino acid L-proline. The reaction between the acyl chloride and the secondary amine of the proline ring forms a stable amide bond, creating a new chiral molecule. This derivative is then used for the enantioseparation of β-blockers using liquid chromatography. researchgate.net
Table 2: Example of Chiral Amide Synthesis
| Quinoline Precursor | Chiral Amine | Product | Application of Product |
|---|
This synthesis demonstrates the formation of a diastereomeric amide by reacting a quinoline acyl chloride with a chiral amine. researchgate.net
Synthesis of 8-Hydroxyquinoline-2-carboxylates (Esters)
Ester derivatives of 8-hydroxyquinoline-2-carboxylic acid can be readily prepared from the corresponding carbonyl chloride through reactions with alcohols and phenols.
The reaction of this compound with alcohols or phenols provides the corresponding 8-hydroxyquinoline-2-carboxylate esters. This esterification is typically performed in the presence of a base (e.g., pyridine or triethylamine) to act as a catalyst and to neutralize the HCl byproduct. The reactivity of the alcohol or phenol (B47542) (primary > secondary > tertiary) and steric factors can influence the reaction conditions required.
The esterification of phenols with acyl chlorides can be efficiently carried out under phase-transfer catalysis conditions, which can enhance reaction rates and yields, particularly when dealing with substrates that have limited solubility in a single solvent system. libretexts.org This method involves a basic aqueous phase and an organic phase containing the acyl chloride, with a phase-transfer catalyst to shuttle the deprotonated phenoxide to the organic phase for reaction. libretexts.org
Chemoselectivity becomes a key consideration when a substrate contains multiple nucleophilic groups, such as both an amino and a hydroxyl group. The acylation of such molecules with this compound could potentially lead to O-acylation (ester formation), N-acylation (amide formation), or diacylation.
Studies on the closely related compound 2-amino-8-quinolinol have provided significant insights into the factors governing chemoselective acylation. The choice of reaction conditions and reagents can direct the acylation to either the amino group (C2-amides) or the hydroxyl group (C8-esters). masterorganicchemistry.com
O-Acylation (Ester Formation): Coupling reactions using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) with various carboxylic acids preferentially yield the C8-ester derivatives. masterorganicchemistry.com
N-Acylation (Amide Formation): To selectively obtain C2-amides, a different strategy is employed. The anionic nucleophile generated from 2-amino-8-quinolinol is treated with less reactive acylating agents, such as acyl imidazolides or esters. masterorganicchemistry.com
These findings suggest that by carefully selecting the coupling agents and reaction conditions, it is possible to control the outcome of the reaction between this compound and multifunctional nucleophiles, achieving chemoselective formation of either the ester or amide. For example, under acidic conditions, amino groups can be protonated, which prevents them from reacting with acyl chlorides and allows for the chemoselective O-acylation of hydroxyl groups in amino alcohols. researchgate.net
Preparation of Hydrazone and Schiff Base Derivatives (from 8-Hydroxyquinoline-2-carbaldehyde precursors)
The versatile reactivity of the aldehyde group in 8-hydroxyquinoline-2-carbaldehyde has been extensively utilized in the synthesis of a wide array of hydrazone and Schiff base derivatives. These derivatives have garnered significant interest due to their diverse pharmacological activities and potential as ligands in coordination chemistry.
Condensation Reactions with Amines and Hydrazines
The primary route for the synthesis of Schiff bases and hydrazones from 8-hydroxyquinoline-2-carbaldehyde involves condensation reactions with primary amines and hydrazines, respectively. This reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a small amount of acid.
The general reaction scheme for the formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-). Similarly, hydrazones are formed through the reaction of 8-hydroxyquinoline-2-carbaldehyde with hydrazine or its derivatives, resulting in a C=N-NH- linkage.
A variety of amines and hydrazines have been employed to generate a library of 8-hydroxyquinoline-based Schiff bases and hydrazones. For instance, condensation of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines has been shown to yield quinoline-based benzimidazoles after subsequent intracyclicalization. nih.gov In contrast, reactions with aliphatic diamines tend to produce bis-imines without further cyclization. nih.gov
The following table summarizes examples of condensation reactions between 8-hydroxyquinoline-2-carbaldehyde and various amines and hydrazines:
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 8-Hydroxyquinoline-2-carbaldehyde | Aromatic Diamines | Quinoline-based Benzimidazole | nih.gov |
| 8-Hydroxyquinoline-2-carbaldehyde | Aliphatic Diamines | Bis-imine | nih.gov |
| 8-Hydroxyquinoline-2-carbaldehyde | Substituted Anilines | Schiff Base | |
| 8-Hydroxyquinoline-2-carbaldehyde | Hydrazine Hydrate | Hydrazone | |
| 8-Hydroxyquinoline-2-carbaldehyde | Isonicotinic Hydrazide | Isonicotinoyl Hydrazone |
Structural Diversification via Aldehyde Derivatives
Further structural diversity can be achieved by modifying the 8-hydroxyquinoline-2-carbaldehyde precursor itself before the condensation reaction. The introduction of various substituents onto the quinoline ring can modulate the electronic and steric properties of the resulting Schiff bases and hydrazones, thereby influencing their biological activity and coordination behavior.
For example, the synthesis of 6-fluoro-2-hydroxyquinoline-3-carbaldehyde, a derivative of the parent aldehyde, has been reported. This fluorinated precursor was then used to synthesize a series of Schiff base hydrazones. The resulting compounds were evaluated for their biological properties, demonstrating how modifications to the core aldehyde structure can lead to new derivatives with potentially enhanced activities.
The following table illustrates the concept of structural diversification through the use of a modified aldehyde precursor:
| Aldehyde Precursor | Condensation Partner | Resulting Derivative Class |
| 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde | Various Hydrazides | Fluorinated Quinoline Hydrazones |
Development of Hybrid and Conjugate Compounds
The strategic combination of the 8-hydroxyquinoline (B1678124) scaffold with other pharmacologically active moieties has led to the development of hybrid and conjugate compounds with potentially synergistic or novel biological activities. This approach aims to exploit the unique properties of each component to create new chemical entities with improved therapeutic profiles.
Integration with Other Heterocyclic Scaffolds
A common strategy in the design of hybrid compounds is the integration of the 8-hydroxyquinoline core with other heterocyclic systems known for their biological relevance. This molecular hybridization can be achieved through various synthetic methodologies, including the formation of amide, ester, or ether linkages, as well as through carbon-carbon bond-forming reactions.
One notable example is the hybridization of 8-hydroxyquinoline with ciprofloxacin, a well-known fluoroquinolone antibiotic. nih.gov The synthesis of a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid was accomplished via a Mannich reaction, where 5-chloro-8-hydroxyquinoline reacted with ciprofloxacin in the presence of paraformaldehyde. nih.gov Another approach involved the coupling of 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin to form a hybrid molecule. nih.gov
The following table provides examples of hybrid compounds formed by integrating 8-hydroxyquinoline with other heterocyclic scaffolds:
| 8-Hydroxyquinoline Derivative | Integrated Heterocycle | Linkage Type | Resulting Hybrid | Reference |
| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Mannich Base | 5-Chloro-8-hydroxyquinoline-ciprofloxacin | nih.gov |
| 8-Hydroxyquinoline-2-carboxylic acid | Ciprofloxacin | Amide | 8-Hydroxyquinoline-ciprofloxacin | nih.gov |
| 8-Hydroxyquinoline | Umbelliferone | Ether | Umbelliferone-8-hydroxyquinoline conjugate | nih.gov |
| 8-Hydroxyquinoline | Amino Acids | Mannich Base | 8-Hydroxyquinoline-Amino Acid Hybrids | nih.gov |
Multi-component Reactions for Complex Architectures
Multi-component reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid and efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. The use of MCRs in the synthesis of 8-hydroxyquinoline derivatives allows for the generation of diverse compound libraries with a high degree of structural complexity.
A patented multi-component, one-pot method for the synthesis of 8-hydroxyquinoline compounds involves the reaction of 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst. google.com This approach provides a straightforward and atom-economical route to substituted 8-hydroxyquinolines.
Furthermore, a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum's acid has been utilized to synthesize a previously unknown furo[3,2-h]quinolin-3-yl)acetic acid derivative. researchgate.net This demonstrates the potential of MCRs to access novel and complex heterocyclic systems based on the 8-hydroxyquinoline scaffold.
The following table summarizes the use of multi-component reactions in the synthesis of complex 8-hydroxyquinoline derivatives:
| Reactants | Reaction Type | Resulting Architecture | Reference |
| 2-Aminophenol, Aldehyde, Alkyne | One-pot multi-component reaction | Substituted 8-Hydroxyquinoline | google.com |
| 8-Hydroxyquinoline, 4-Methylglyoxal, Meldrum's acid | Telescoped multicomponent reaction | Furo[3,2-h]quinoline derivative | researchgate.net |
Coordination Chemistry and Metal Complexation of Derived Ligands
Design Principles for Chelating Ligands Derived from 8-Hydroxyquinoline-2-carbonyl chloride
By reacting this compound with various amines, hydrazines, or other nucleophiles, it is possible to synthesize ligands that are bidentate, tridentate, or even of higher denticity. For instance, reaction with a simple primary amine can yield an 8-hydroxyquinoline-2-carboxamide, which can act as a bidentate or tridentate ligand depending on the nature of the R group on the amine and the metal ion. If the R group contains a donor atom (e.g., oxygen, nitrogen, or sulfur), the ligand can exhibit tridentate behavior, coordinating through the quinoline (B57606) nitrogen, the phenolic oxygen, and the additional donor atom.
The geometry of the resulting metal complexes is dictated by the number and arrangement of the donor atoms in the ligand. Bidentate ligands derived from 8-hydroxyquinoline (B1678124) typically form tetrahedral or square planar complexes with metal ions, while tridentate ligands can lead to the formation of five- or six-coordinate complexes, often with distorted geometries. The flexibility of the linker between the 8-hydroxyquinoline core and the additional coordinating group also plays a crucial role in determining the stability and structure of the metal chelate.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with ligands derived from this compound generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, is critical for obtaining crystalline products and avoiding the formation of polymeric materials. jchemlett.com
The complexation reaction is typically carried out by mixing a solution of the ligand with a solution of the metal salt in a stoichiometric ratio. scirp.org For instance, a 1:2 metal-to-ligand ratio is common for the formation of octahedral complexes with divalent metal ions. jchemlett.comacs.org The reaction mixture is often stirred at room temperature or heated to reflux to ensure complete reaction. The pH of the solution may need to be adjusted to facilitate the deprotonation of the phenolic hydroxyl group, which is essential for coordination to the metal ion. The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration, washed with appropriate solvents, and dried.
The structural characterization of the synthesized metal chelates relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal ion and to elucidate the geometry of the complex.
FTIR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The comparison of the FTIR spectrum of the free ligand with that of the metal complex reveals key changes in the vibrational frequencies of the functional groups involved in coordination.
Key spectral features include:
O-H Stretching: The broad band corresponding to the phenolic O-H stretching vibration, typically observed around 3400-3200 cm⁻¹ in the free ligand, disappears or shifts upon complexation, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal ion. jchemlett.com
C=O Stretching (Amide I): In ligands containing an amide linkage, the C=O stretching vibration (Amide I band) is expected to shift, typically to a lower wavenumber, upon coordination of the amide oxygen to the metal ion.
C=N Stretching: The stretching vibration of the C=N bond in the quinoline ring, usually found around 1600-1500 cm⁻¹, may shift to a lower or higher frequency upon coordination of the nitrogen atom to the metal ion. jchemlett.comacs.org
M-N and M-O Stretching: The formation of new bonds between the metal and the donor atoms of the ligand gives rise to new absorption bands in the low-frequency region of the spectrum (typically below 600 cm⁻¹), corresponding to M-N and M-O stretching vibrations. jchemlett.comacs.org
Table 1: Representative FTIR Spectral Data (cm⁻¹) for a Ligand Derived from this compound and its Metal Complex
| Compound | ν(O-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |
|---|---|---|---|---|---|
| Ligand (L) | ~3300 br | ~1650 s | ~1580 m | - | - |
| [M(L)₂] | - | ~1620 s | ~1570 m | ~520 w | ~450 w |
Note: This table presents hypothetical yet representative data based on known coordination chemistry of similar 8-hydroxyquinoline derivatives. 'br' denotes a broad peak, 's' a strong peak, 'm' a medium peak, and 'w' a weak peak.
¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of the ligands in solution and can also provide insights into the coordination environment in diamagnetic metal complexes.
In the ¹H NMR spectrum of the free ligand, the proton of the phenolic hydroxyl group typically appears as a broad singlet at a downfield chemical shift. Upon complexation with a diamagnetic metal ion like Zn(II), this signal disappears, confirming deprotonation and coordination. The chemical shifts of the aromatic protons of the quinoline ring are also affected by coordination, with some signals shifting downfield and others upfield, depending on the changes in electron density upon complexation. nih.gov
Similarly, in the ¹³C NMR spectrum, the carbon atoms of the quinoline ring and the carbonyl group will experience shifts in their resonance frequencies upon complexation, providing further evidence of coordination.
Table 2: Representative ¹H NMR Chemical Shift Data (ppm) for a Ligand Derived from this compound and its Diamagnetic Metal Complex
| Proton | Ligand (L) | [Zn(L)₂] | Δδ (ppm) |
|---|---|---|---|
| OH | ~10.5 (br s) | - | - |
| Quinoline H-3 | ~7.5 (d) | ~7.7 (d) | +0.2 |
| Quinoline H-4 | ~8.2 (d) | ~8.4 (d) | +0.2 |
| Amide NH | ~8.8 (br s) | ~9.1 (br s) | +0.3 |
Note: This table presents hypothetical yet representative data based on known coordination chemistry of similar 8-hydroxyquinoline derivatives. Chemical shifts are referenced to TMS. 'br s' denotes a broad singlet and 'd' a doublet.
UV-Visible absorption spectroscopy provides information about the electronic transitions within the ligand and the metal complex. The spectra of the free ligands derived from 8-hydroxyquinoline typically show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic system. jchemlett.com
Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, and new bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For complexes of transition metals with d-electrons, weak d-d transitions may also be observed in the visible region. The changes in the absorption spectra upon addition of a metal ion can be used to study the stoichiometry and stability of the complexes in solution. jchemlett.comacs.org
Table 3: Representative UV-Visible Absorption Data (λmax, nm) for a Ligand Derived from this compound and its Metal Complex in Methanol
| Compound | π→π* Transitions | n→π* Transitions | Charge Transfer Bands |
|---|---|---|---|
| Ligand (L) | ~250, ~320 | ~370 | - |
| [Cu(L)₂] | ~255, ~325 | ~385 | ~440 |
Note: This table presents hypothetical yet representative data based on known coordination chemistry of similar 8-hydroxyquinoline derivatives.
Spectroscopic and Analytical Techniques for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a crucial tool for identifying the stoichiometry of metal complexes in solution. researchgate.netuvic.ca This gentle ionization technique allows for the observation of intact complex ions, minimizing fragmentation and providing clear evidence for the species formed. uvic.ca
Studies on related 8-hydroxyquinoline derivatives demonstrate the utility of ESI-MS in confirming the formation of various complex stoichiometries. For example, in the characterization of copper(II) complexes with Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline, ESI-MS was used to identify the dinuclear species [Cu₂(L2)₄+2H]²⁺. nih.gov Similarly, for iron complexes with 8-hydroxyquinoline (8-HQ), nano-ESI-MS has been used to detect coordination complexes in solution. researchgate.net The technique is also sufficiently sensitive to distinguish between different species in solution, supporting speciation studies. researchgate.net For instance, ESI-MS data supported the formation of both [Cu(PBT2)]⁺ and [Cu(PBT2)₂] species in solution, where PBT2 is a substituted 8-hydroxyquinoline derivative. researchgate.net
| Complex/Ligand | Technique | Observed Species (m/z) | Reference |
|---|---|---|---|
| Cu₂(L2)₄ (L2 = 8-hydroxyquinoline Schiff base) | ESI⁺-MS | 631.82 [M+2H]²⁺ | nih.gov |
| Fe(II/III) with 8-HQ | nano-ESI-MS | Parent ions of Fe-8HQ complexes | researchgate.net |
| Cr(III) with (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline | ESI-MS | Confirmed [Cr(L₁)₃] structure | bohrium.com |
| Cu(II) with PBT2 | ESI-MS | [Cu(PBT2)]⁺ and [Cu(PBT2)₂] | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying metal complexes with unpaired electrons, such as those of copper(II). The EPR spectrum is sensitive to the coordination environment of the metal ion, providing detailed information about the geometry of the complex and the nature of the metal-ligand bonds. researchgate.netnih.gov
For Cu(II) complexes with 8-hydroxyquinoline derivatives, EPR studies reveal how substitutions on the quinoline ring affect the electronic structure. For instance, the EPR spectra of Cu(II) complexes with PBT2 (a 2-substituted 8-hydroxyquinoline) are notably different from those of the unsubstituted bis-8-hydroxyquinoline copper complex, lacking the distinct nitrogen hyperfine structure. nih.gov This suggests a different coordination geometry. The g-values (g∥ and g⊥) and hyperfine coupling constants (A∥) extracted from EPR spectra are indicative of specific geometries. For example, the parameters for Cu(II)-bis-CQ (clioquinol) complexes (g∥ = 2.243, g⊥ = 2.047 in DMF) are considered characteristic of a tetragonally elongated pseudo-octahedral arrangement with a Cu(II)N₂O₂ chromophore in the equatorial plane. researchgate.net In contrast, mono- and bis-copper(II) complexes with PBT2 are suggested to have square-based pyramidal structures. researchgate.net
| Complex | Solvent/Conditions | g∥ | g⊥ | A∥ (MHz) | Proposed Geometry | Reference |
|---|---|---|---|---|---|---|
| Cu(II)-bis-CQ | DMF | 2.243 | 2.047 | - | Pseudo-octahedral | researchgate.net |
| Cu(II)-bis-CQ | DMSO | 2.242 | 2.049 | - | Pseudo-octahedral | researchgate.net |
| Cu(II)-bis-PBT2 | - | DFT calculations suggest a 2N2O coordination environment. | Asymmetric/Distorted | nih.gov | ||
| Cu(II) with Schiff bases | - | EPR measurements indicate tridentate ligand coordination. | (O–, N, Oket) or (O–, N, S) donor set | researchgate.net |
X-ray Crystallography of Metal Complexes
These studies reveal a variety of coordination geometries. For example, a nickel(II) complex with 8-hydroxyquinaldinic acid, [Ni(C₁₀H₆NO₃)₂]·3H₂O, exhibits an octahedral geometry where two tridentate ligands coordinate to the central Ni(II) ion through the hydroxyl oxygen, the ring nitrogen, and a carboxylate oxygen. researchgate.net The two quinoline rings are oriented perpendicularly to each other. researchgate.net Similarly, novel cobalt and iron complexes with a pentadentate 8-hydroxyquinoline-di(2-picolyl)amine ligand adopt a pseudo-octahedral geometry by coordinating an additional sixth ligand. rsc.org In contrast, a nickel(II) complex with a thiosemicarbazone derivative was found to have a distorted square planar geometry. nih.gov
| Complex | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| [Zn((HQC)H)₂]·2H₂O | Triclinic | Pī | Distorted octahedral Zn; Zn-N: 2.00, 2.15 Å | researchgate.netuncw.edu |
| [Cd((HQC)H)₂]·2H₂O | Triclinic | Pī | Similar to Zn complex; Cd-N: 2.220, 2.228 Å | researchgate.netuncw.edu |
| [Ni(C₁₀H₆NO₃)₂]·3H₂O | - | - | Octahedral Ni(II) coordinated by two tridentate ligands. | researchgate.net |
| Cu₂(L1)₄ (L1 = Schiff base) | Monoclinic | P2₁/n | Dinuclear complex with Cu-Cu distance of 3.146 Å. | nih.gov |
| Co/Fe complex with 8-hydroxyquinoline-di(2-picolyl)amine | - | - | Pseudo-octahedral geometry with a sixth coordinated ligand. | rsc.org |
| Ni[C₉H₄(CH₃)(SC₃H₇)NO]₂(C₅H₅N)₂ | Triclinic | P1 | Pyridine (B92270) adduct of a substituted 8-hydroxyquinolinate complex. | iaea.org |
Thermodynamic and Kinetic Studies of Metal-Ligand Interactions
Understanding the stability and speciation of metal complexes in solution is critical for predicting their behavior in various applications.
Determination of Formation Constants and Stability
The stability of metal complexes with 8-hydroxyquinoline-derived ligands is quantified by their formation constants (or stability constants, β). These constants are typically determined using potentiometric or spectrophotometric titrations. nih.govuncw.edu The studies generally show that Cu(II) complexes exhibit higher stability compared to other divalent transition metals like Zn(II), Ni(II), and Co(II), following the Irving-Williams series. nih.govnih.gov
For example, spectrophotometric titrations were used to determine the pKa values of novel 8-hydroxyquinoline Schiff base ligands (L1–L3) and the formation constants for their ML and ML₂ complexes with Cu(II) and Zn(II). The results indicated that the Cu(II) complexes were more stable than the Zn(II) complexes. nih.gov For 8-hydroxyquinoline-2-carboxylic acid (HQC), the formation constant (log K₁) for Cu(II) was found to be 12.00, which is remarkably high for a tridentate ligand and highlights the preorganization of the donor atoms for metal binding. uncw.edu Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined from temperature-dependent stability studies, revealing that complex formation is often spontaneous and entropically favorable. nih.gov
| Ligand | Metal Ion | log K₁ | Method | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline-2-carboxylic acid (HQC) | Cu(II) | 12.00 | UV-visible spectroscopy | uncw.edu |
| 8-Hydroxyquinoline-2-carboxylic acid (HQC) | Zn(II) | 9.10 | UV-visible spectroscopy | uncw.edu |
| 8-Hydroxyquinoline-2-carboxylic acid (HQC) | Pb(II) | 11.35 | UV-visible spectroscopy | uncw.edu |
| 8-Hydroxyquinoline-2-carboxylic acid (HQC) | Gd(III) | 9.89 | UV-visible spectroscopy | uncw.edu |
| HQNO₂-L-Pro | RhCp* | 11.89 (logK') | Spectrophotometry | mdpi.com |
| 5-(p-aminophenylazo)-8-hydroxyquinoline | Cu(II) | log K₁ > Ni(II) > Co(II) > Mn(II) | Potentiometry | nih.gov |
Solution Speciation Analysis
The species of a metal complex that exist in solution can vary significantly with conditions such as pH. Solution speciation analysis, often using UV-visible, EPR, or NMR spectroscopy, is used to identify the different species present (e.g., ML, ML₂, protonated, or hydrolyzed forms) and their distribution as a function of pH. nih.govresearchgate.net
For Cu(II) and Zn(II) complexes of new 8-hydroxyquinoline Schiff bases, EPR spectroscopy indicated the presence of several species in solution as the pH was varied. nih.gov Similarly, for a 5-nitro-8-hydroxyquinoline-proline hybrid ligand, UV-vis titrations revealed the formation of mono, bis, and even tris complexes with Fe(II) and Fe(III) ions. mdpi.com These studies are crucial for understanding which complex species is dominant under specific physiological or experimental conditions. For example, multi-wavelength treatment of UV-Vis data for the Cu(II)-PBT2 system clearly indicated the formation of both [Cu(PBT2)]⁺ and [Cu(PBT2)₂] species. researchgate.net
Redox Properties of Metal Complexes
The redox properties of metal complexes are fundamental to their potential applications in catalysis and biological systems. Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these compounds. rsc.orgresearchgate.net CV studies can determine the redox potentials of the metal center, indicating the ease with which it can be oxidized or reduced.
For mixed ligand complexes of Co(II), Ni(II), and Cu(II) involving 8-hydroxyquinoline, cyclic voltammetry was used to investigate their redox behavior. researchgate.net In another study, cobalt, nickel, and iron complexes based on an 8-hydroxyquinoline-di(2-picolyl)amine ligand were studied as potential hydrogen-evolving catalysts. rsc.org Electrochemical results showed that these complexes could behave as competent catalysts, and their activity under photochemical conditions was linked to their redox properties. The Ni(II) and Fe(II) complexes, for example, showed appreciable photocatalytic activity only in specific photochemical systems, highlighting the importance of matching the redox potentials of the complex with the other components of the system. rsc.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for investigating the electronic properties of molecular systems. It is widely applied to the 8-hydroxyquinoline (B1678124) family to elucidate structure, stability, and reactivity.
Geometry optimization via DFT is used to find the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For the 8-hydroxyquinoline scaffold, these calculations consistently reveal a nearly planar structure. A key structural feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the 8-hydroxyl group and the nitrogen atom of the quinoline (B57606) ring.
Studies on 8-hydroxyquinoline-2-carboxylic acid (8-HQA) have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze its structure. researchgate.net These calculations have identified several stable tautomers and conformations, confirming that the planar form with the intramolecular hydrogen bond is energetically favorable. researchgate.net The geometry of 8-HQA has also been optimized in the context of its metal complexes, such as those with molybdenum, using hybrid functionals to understand its coordination behavior. mdpi.comresearchgate.net These computational approaches provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental X-ray diffraction data where available. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A larger gap suggests higher kinetic stability and lower chemical reactivity.
For the parent 8-hydroxyquinoline (8-HQ), the HOMO-LUMO gap has been theoretically calculated to be approximately 4.52–4.53 eV. DFT studies on various substituted 8-hydroxyquinoline derivatives show how functional groups modify the orbital energies and the energy gap, thereby tuning the molecule's properties. researchgate.net For instance, the introduction of the electron-withdrawing carbonyl chloride group at the C2 position is expected to lower the energies of both HOMO and LUMO and potentially alter the energy gap, influencing its reactivity and spectroscopic properties compared to the parent compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | - | - | ~4.53 | |
| 5,7-dichloro-8-hydroxyquinoline | - | - | - | researchgate.net |
| 5-chloro-7-iodo-8-hydroxyquinoline | - | - | - | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states, making it a powerful tool for predicting and interpreting electronic absorption (UV-Vis) spectra. This method has been applied to 8-hydroxyquinoline derivatives and their metal complexes to understand their photophysical properties. researchgate.netchim.it
For instance, TD-DFT calculations performed on rhenium(V) complexes of 8-hydroxyquinoline derivatives have helped to assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π→π*) transitions. researchgate.net A combined experimental and theoretical study on 5-bromouracil (B15302) (a different heterocyclic system) highlights how TD-DFT, coupled with ab initio molecular dynamics, can be used to simulate and interpret the UV absorption spectrum in solution, providing a framework for how 8-Hydroxyquinoline-2-carbonyl chloride could be studied. chim.it Such analyses are crucial for designing molecules with specific optical properties for applications like fluorescent sensors or organic light-emitting diodes (OLEDs).
Reaction Mechanism Studies through Computational Modeling
Computational modeling, primarily using DFT, is a valuable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition state structures, and calculate activation energies, providing deep insight into the reaction kinetics and pathway.
While specific computational studies on the synthesis of this compound (e.g., from 8-HQA and a chlorinating agent like thionyl chloride) are not readily found, this methodology is perfectly suited for such an investigation. A theoretical study could model the step-by-step mechanism, including the initial activation of the carboxylic acid, the nucleophilic attack of the chloride, and the departure of the leaving groups. The calculated energy barriers for each step would reveal the rate-determining step and help optimize reaction conditions. This approach has been widely used to understand mechanisms for a vast range of chemical transformations in heterocyclic chemistry.
Molecular Dynamics Simulations of Derived Ligands and Complexes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility, dynamics, and interactions of molecules, especially in complex environments like aqueous solutions or when bound to biological macromolecules. mdpi.com
MD simulations are frequently employed for 8-hydroxyquinoline derivatives to explore their interactions with biological targets. researchgate.net For example, after predicting a potential binding mode of a ligand to a protein via molecular docking, MD simulations are used to assess the stability of the ligand-protein complex over time. doi.org Studies on various quinoline derivatives have used MD simulations to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex, which provide measures of its structural stability and flexibility. doi.org This information is critical in drug discovery for evaluating how ligands derived from this compound, such as amides or esters, might behave and remain bound within a protein's active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bepls.com This method is instrumental in drug discovery for predicting the activity of novel molecules and guiding the design of more potent and selective agents. nih.gov
The 8-hydroxyquinoline scaffold has been the subject of numerous QSAR studies due to its wide range of biological activities, including antimicrobial and anticancer effects. bepls.comresearchgate.netrroij.com In a typical QSAR study, a set of 8-HQ derivatives with known activities (e.g., Minimum Inhibitory Concentration, MIC) is used as a training set. bepls.comresearchgate.net Various molecular descriptors, which quantify physicochemical properties like hydrophobicity, electronic effects, and steric parameters, are calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. bepls.com Such models have been successfully developed for chloro-derivatives of 8-HQ to understand the structural requirements for their antimicrobial action, providing a clear pathway for designing new, more effective therapeutic agents based on this privileged heterocyclic framework. bepls.comresearchgate.net
Compound Name Reference Table
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| 8-HQ | 8-Hydroxyquinoline |
| 8-HQA | 8-Hydroxyquinoline-2-carboxylic acid |
| - | This compound |
| PIFA | Phenyliodine bis(trifluoroacetate) |
| - | Quinoline-5,8-dione |
| - | 5,7-dichloro-8-hydroxyquinoline |
| - | 5-chloro-7-iodo-8-hydroxyquinoline |
Advanced Applications and Research Directions for Derived Compounds Non Biological/clinical Focus
Development of Fluorescent Chemosensors for Metal Ions
Derivatives of 8-hydroxyquinoline-2-carbonyl chloride are extensively investigated as fluorescent chemosensors for the detection of a wide array of metal ions. researchgate.netrroij.comresearchgate.net Their efficacy stems from the inherent chelating ability of the 8-hydroxyquinoline (B1678124) moiety and the diverse functionalities that can be appended via the carbonyl chloride group, enabling fine-tuning of their sensing properties. researchgate.netou.ac.lk
Design Principles for Selectivity and Sensitivity
The design of selective and sensitive fluorescent chemosensors based on 8-hydroxyquinoline derivatives is a nuanced process guided by several key principles. The core strategy involves creating a specific binding pocket for the target metal ion that, upon coordination, triggers a distinct change in the fluorophore's emission. researchgate.net
Selectivity is primarily achieved by modifying the steric and electronic environment around the binding site. ou.ac.lk Introducing additional coordinating atoms or bulky substituents at or near the 2-position can create a cavity that preferentially accommodates ions of a specific size and charge density. ou.ac.lkresearchgate.net For instance, a tripodal chelator incorporating the 8-hydroxyquinoline framework has demonstrated high sensitivity for Zn(II). researchgate.net The choice of the appended group is critical; for example, a derivative designed with a specific receptor pocket showed high selectivity for Zn²⁺ over the environmentally co-existent Cd²⁺. nih.gov
Sensitivity is enhanced by designing molecules where the metal binding event causes a significant amplification of the fluorescence signal. This is often achieved by engineering a "turn-on" response, where the free ligand is weakly fluorescent or non-fluorescent, and coordination with the metal ion "switches on" the emission. nih.gov The selection of appropriate fluorophores that are resistant to oxidation by the target analyte is also a crucial design consideration. nih.gov Furthermore, the solvent system can significantly influence the fluorescence intensity of the chemosensor. scirp.org
| Design Principle | Strategy | Example Application |
| Selectivity | Modification of steric and electronic environment | Creating specific binding pockets for ions like Zn(II) and Al(III). rroij.comresearchgate.net |
| Introduction of additional coordinating atoms | Enhancing binding affinity for a target metal ion. | |
| Sensitivity | "Turn-on" fluorescence response | Minimizing background fluorescence and maximizing signal upon metal binding. nih.gov |
| Choice of robust fluorophores | Preventing degradation of the sensor by the analyte. nih.gov | |
| Optimization of solvent system | Maximizing the fluorescence quantum yield of the metal-ligand complex. scirp.org |
Luminescence Enhancement Mechanisms
The enhancement of luminescence in 8-hydroxyquinoline-based chemosensors upon metal ion binding is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of highly sensitive probes.
A primary mechanism is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) . In the free ligand, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the quinoline (B57606) nitrogen. nih.govnih.gov Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen, leading to a non-radiative decay pathway and weak fluorescence. rroij.comnih.gov When a metal ion coordinates to the nitrogen and deprotonated oxygen, this ESIPT process is blocked, forcing the excited state to decay radiatively and resulting in a significant increase in fluorescence intensity. nih.govnih.gov
Another important mechanism is the suppression of Photoinduced Electron Transfer (PET) . In some designs, an electron-donating group is attached to the 8-hydroxyquinoline scaffold. In the absence of a metal ion, photoexcitation can lead to electron transfer from this donor to the excited fluorophore, quenching the fluorescence. nih.govnih.gov Upon coordination of a metal ion, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" the fluorescence. nih.gov
Furthermore, the chelation of a metal ion increases the structural rigidity of the molecule. This increased rigidity reduces non-radiative decay pathways associated with vibrational and rotational motions, thereby enhancing the fluorescence quantum yield. rroij.com The formation of specific aggregates, such as J-aggregates in the presence of a metal ion, can also lead to aggregation-induced emission (AIE), further amplifying the fluorescence signal. nih.gov
Applications in Material Science and Organic Optoelectronics
The unique electronic and photoluminescent properties of metal complexes derived from 8-hydroxyquinoline have positioned them as key materials in the field of organic optoelectronics. The ability to modify the ligand structure through the this compound intermediate allows for the synthesis of materials with tailored properties for specific device applications. rroij.com
Electron-Transporting and Emissive Materials Research
Metal complexes of 8-hydroxyquinoline, most notably tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials in organic light-emitting diodes (OLEDs). scirp.org These complexes serve dual roles as both electron-transporting and emissive layers. rroij.com The 8-hydroxyquinoline ligand provides good thermal and morphological stability, while the metal center and substituents on the quinoline ring influence the electronic properties and emission color. rroij.com
Research in this area focuses on synthesizing new 8-hydroxyquinoline derivatives to improve device performance. For instance, modifying the ligands can enhance electron mobility, leading to more balanced charge transport and higher device efficiency. The introduction of different substituents allows for the tuning of the HOMO and LUMO energy levels, which in turn controls the emission wavelength across the visible spectrum. nih.gov Derivatives of bis(8-hydroxyquinoline) zinc with a styryl group, for example, have been used to create OLEDs with yellow emissions. nih.gov
| Compound/Complex | Role in OLEDs | Key Research Finding |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Electron-transporting and emissive material | Benchmark material for green OLEDs. scirp.org |
| Bis(8-hydroxyquinoline) zinc derivatives | Emissive material | Used to produce yellow light-emitting diodes. nih.gov |
| Modified 8-hydroxyquinoline ligands | Electron-transporting material | Can lead to improved electron mobility and device efficiency. |
Supramolecular Coordination Compounds for Material Fabrication
The ability of 8-hydroxyquinoline derivatives to form well-defined coordination complexes with a variety of metal ions is being exploited for the bottom-up fabrication of novel supramolecular materials. nih.gov The directionality of the coordination bonds and the potential for non-covalent interactions, such as π-π stacking and hydrogen bonding, allow for the construction of one-, two-, and three-dimensional architectures. nih.gov
By carefully designing the 8-hydroxyquinoline ligand through the reactive carbonyl chloride handle, researchers can control the topology and functionality of the resulting supramolecular assembly. For example, chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands have been shown to form 3D supramolecular architectures through a network of non-covalent interactions. nih.gov These materials can exhibit interesting photophysical properties, and their structures can be tailored for applications in areas such as sensing and catalysis. nih.govnih.govuci.edu
Role as Reagents in Analytical Chemistry and Separation Science
The strong chelating ability of the 8-hydroxyquinoline scaffold makes its derivatives, including those accessible from this compound, valuable reagents in analytical and separation science. researchgate.net These compounds are used for the selective detection, quantification, and separation of metal ions from various matrices. rroij.com
The introduction of different functional groups via the carbonyl chloride allows for the development of reagents with enhanced selectivity and sensitivity for specific metal ions. For example, derivatives can be designed to be colorimetric sensors, where a distinct color change upon metal binding allows for visual or spectrophotometric detection. ou.ac.lk Novel 8-hydroxyquinoline azo-dyes have been synthesized and used as highly sensitive colorimetric chemosensors for nickel, with detection limits lower than the permissible levels in drinking water. acs.org
In separation science, 8-hydroxyquinoline derivatives are employed as extracting agents in liquid-liquid extraction or as the stationary phase in chromatography for the separation and preconcentration of metal ions. Their ability to form stable, often colored or fluorescent, complexes with metal ions facilitates their determination even at trace levels. uci.edu The fluorescence properties of metal complexes with 8-hydroxyquinoline-5-sulfonic acid have been utilized in chromatographic applications with subpicomole detection limits for cadmium, magnesium, and zinc. uci.edu
| Analytical Technique | Application of 8-Hydroxyquinoline Derivative | Target Analyte(s) |
| Colorimetric Sensing | Forms a colored complex with the analyte | Fe(II), Ni(II) ou.ac.lkacs.org |
| Fluorometric Sensing | Forms a fluorescent complex with the analyte | Zn(II), Al(III), Cd(II), Mg(II) rroij.comnih.govuci.edu |
| Liquid-Liquid Extraction | Acts as a selective extracting agent | Various metal ions |
| Chromatography | Used as a post-column derivatizing agent or in the stationary phase | Cd, Mg, Zn uci.edu |
Metal Ion Extraction Methodologies
The inherent ability of the 8-hydroxyquinoline moiety to form stable complexes with a wide array of metal ions is central to its application in extraction and separation technologies. scispace.comrroij.com Derivatives synthesized from this compound, such as N-substituted amides, are designed to enhance both the efficiency and selectivity of metal ion extraction from aqueous solutions.
The fundamental principle of this application lies in liquid-liquid extraction, where the 8-hydroxyquinoline derivative acts as a hydrophobic chelating agent. scispace.com This process involves the formation of a neutral metal-ligand complex that is soluble in an organic solvent, facilitating its transfer from the aqueous phase. The reaction can be generalized as the complexation of a metal ion (Mⁿ⁺) with the deprotonated form of the 8-hydroxyquinoline derivative (L⁻), followed by extraction into an organic solvent.
Research on the closely related 8-hydroxyquinoline-2-carboxylic acid (HQC) has provided insight into the high stability of the metal complexes formed. The stability constants (log K₁) for HQC with various metal ions have been determined, showcasing its strong binding affinity. These high stability constants are attributed to the preorganized structure of the tridentate ligand, which features a pyridine (B92270) nitrogen, a phenolic oxygen, and a carboxylic oxygen. uncw.edu It is inferred that amide derivatives of this compound would exhibit similarly strong chelation properties, making them effective for metal extraction.
Table 1: Stability Constants (log K₁) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic acid (HQC) at 25°C in 0.1 M NaClO₄
| Metal Ion | log K₁ |
|---|---|
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
This table is based on data from a study on 8-hydroxyquinoline-2-carboxylic acid, a precursor to this compound. uncw.edu
The modification of the carboxylic acid group into various amides allows for the fine-tuning of the lipophilicity and solubility of the chelating agent, which can improve extraction kinetics and phase separation.
Spectrophotometric Determination of Metal Ions
Derivatives of this compound are also pivotal in the development of analytical reagents for the spectrophotometric determination of metal ions. The formation of a complex between a metal ion and an 8-hydroxyquinoline derivative often results in a significant and specific change in the ultraviolet-visible (UV-Vis) absorption spectrum, enabling quantitative analysis. scirp.orgnih.gov
The principle behind this application is that the chelation of a metal ion by the ligand alters the electronic structure of the chromophore, leading to a shift in the absorption maxima (λmax) and/or a change in the molar absorptivity. This colorimetric response can be measured to determine the concentration of the metal ion in a sample.
Studies on various 8-hydroxyquinoline derivatives have demonstrated their utility as colorimetric sensors. For instance, the complexation of 8-hydroxyquinoline (8-HQ) itself with metal ions like Co(II) and Ni(II) results in distinct absorption maxima. scirp.orgscirp.org The stoichiometric ratio of these complexes is often found to be 1:2 (Metal:Ligand), as determined by spectrophotometric titration. scirp.orgscirp.org Amide derivatives synthesized from this compound are expected to behave similarly, with the specific substituents on the amide nitrogen potentially influencing the sensitivity and selectivity towards different metal ions.
Table 2: UV-Vis Absorption Maxima (λmax) for 8-Hydroxyquinoline (8-HQ) and its Metal Complexes
| Compound | Solvent | λmax (nm) |
|---|---|---|
| 8-HQ | Methanol | 255, 315 |
| Co(II)-(8-HQ)₂ | Methanol | 260, 371 |
| Ni(II)-(8-HQ)₂ | Methanol | 258, 366 |
| 8-HQ | Chloroform | 258, 320 |
| Co(II)-(8-HQ)₂ | Chloroform | 262, 375 |
| Ni(II)-(8-HQ)₂ | Chloroform | 260, 370 |
This table is adapted from data on 8-hydroxyquinoline and its metal complexes. scirp.org
The development of novel 8-hydroxyquinoline-based Schiff bases and other derivatives continues to expand the toolkit for the sensitive and selective spectrophotometric determination of a wide range of metal ions. mdpi.com
Exploration in Corrosion Inhibition Mechanisms
The use of organic molecules to mitigate the corrosion of metals is a well-established field, and derivatives of 8-hydroxyquinoline have emerged as particularly effective corrosion inhibitors, especially for steel in acidic environments. chemicalbook.comnajah.edu The functionalization of the 8-hydroxyquinoline scaffold through the 2-carbonyl chloride group allows for the synthesis of a diverse range of inhibitors with tailored properties.
Surface Adsorption Studies and Mechanism Elucidation
The primary mechanism by which 8-hydroxyquinoline derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com This adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The lone pair electrons on the nitrogen and oxygen atoms of the 8-hydroxyquinoline ring, as well as the π-electrons of the aromatic system, play a crucial role in the chemisorption process by coordinating with the vacant d-orbitals of the metal atoms. nih.gov
Electrochemical studies, such as potentiodynamic polarization, have shown that many 8-hydroxyquinoline derivatives act as mixed-type inhibitors. nih.govnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. mdpi.comnih.gov
The introduction of different functional groups via the amide linkage derived from this compound can significantly impact the adsorption and inhibition efficiency. For example, the presence of additional heteroatoms or aromatic rings in the substituent can enhance the inhibitor's ability to adsorb onto the metal surface. najah.edu
Correlation of Molecular Structure with Inhibition Efficiency
Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish a correlation between the molecular descriptors of inhibitors and their experimentally determined inhibition efficiencies. nih.govnih.gov These studies help in understanding the inhibition mechanism at a molecular level and in designing more effective inhibitors.
For instance, research on various 8-hydroxyquinoline derivatives has shown that the presence of electron-donating groups can increase the electron density at the active centers of the molecule, thereby enhancing its adsorption onto the metal surface and leading to higher inhibition efficiency. nih.gov The inhibition efficiency of several 8-hydroxyquinoline derivatives has been quantified, demonstrating their potential in practical applications. nih.govnih.govnih.gov
Table 3: Inhibition Efficiency of Selected 8-Hydroxyquinoline Derivatives on Steel in Acidic Media
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | 10⁻³ | 96 |
| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | 10⁻³ | 92 |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 94 |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 89 |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ | 81 |
| 1,3-bis(quinoline-8-dimethylformamide) propane (B168953) (BQYP) | 10⁻³ | ~91 |
This table presents data from various studies on 8-hydroxyquinoline derivatives. nih.govnih.govnih.gov
By systematically modifying the substituent attached to the amide or ester group derived from this compound, it is possible to optimize the molecular structure for maximum corrosion inhibition performance.
Future Perspectives and Emerging Research Areas
Novel Synthetic Methodologies for Enhanced Atom Economy
The development of efficient and sustainable synthetic routes to 8-hydroxyquinoline (B1678124) derivatives is a key area of contemporary research. While traditional methods for the synthesis of the 8-HQ scaffold, such as the Skraup and Friedländer reactions, are well-established, modern synthetic chemistry emphasizes the importance of atom economy. scispace.com Future research will likely focus on minimizing waste and maximizing the incorporation of all reactant atoms into the final product.
One promising approach involves the direct C-H functionalization of the 8-hydroxyquinoline core to introduce the carbonyl group, thus avoiding multi-step sequences that often involve protecting groups and generate significant waste. For instance, catalytic methods that enable the direct carboxylation of the C-2 position of 8-hydroxyquinoline would represent a significant advancement in atom economy.
Rational Design of Derivatives with Tunable Coordination Properties
The 8-hydroxyquinoline moiety is a classic bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.gov The introduction of the carbonyl chloride at the 2-position provides a reactive handle to systematically modify the electronic and steric properties of the ligand, allowing for the rational design of derivatives with fine-tuned coordination behavior.
By reacting 8-hydroxyquinoline-2-carbonyl chloride with various nucleophiles (e.g., amines, alcohols, thiols), a diverse library of amide, ester, and thioester derivatives can be synthesized. The electronic properties of the substituent introduced can modulate the acidity of the phenolic proton and the basicity of the quinoline (B57606) nitrogen, thereby altering the binding affinity and selectivity for specific metal ions. For example, the introduction of electron-withdrawing groups is expected to increase the acidity of the ligand and stabilize complexes with harder metal ions, while electron-donating groups would have the opposite effect.
This ability to tune coordination properties is crucial for a variety of applications, from the development of selective metal extractants and sensors to the design of metallo-drugs with specific biological targets. The systematic study of the structure-property relationships in these derivatives will be a key focus of future research.
Advanced Computational Techniques for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. In the context of this compound and its derivatives, advanced computational techniques are being increasingly employed to accelerate the discovery and development process.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of the molecule and its metal complexes. This allows for the in silico screening of potential derivatives, providing insights into their stability, reactivity, and spectroscopic properties before they are synthesized in the laboratory. mdpi.comresearchgate.net For example, DFT can be used to calculate the binding energies of different metal ions to a library of virtual derivatives, helping to identify the most promising candidates for a specific application.
Molecular docking simulations are another powerful computational tool, particularly for the design of biologically active compounds. researchgate.net By docking virtual libraries of derivatives into the active sites of target enzymes or receptors, researchers can predict their binding affinities and modes of interaction. This approach can guide the synthesis of new potent and selective inhibitors for various diseases. nih.gov The integration of computational modeling with experimental work is expected to significantly streamline the development of new functional molecules based on the this compound scaffold.
Integration with Nanomaterials for Hybrid Systems
The unique properties of 8-hydroxyquinoline derivatives, particularly their strong metal-chelating ability and fluorescence, make them excellent candidates for integration with nanomaterials to create novel hybrid systems with enhanced functionalities. The carbonyl chloride group provides a convenient anchor point for covalently attaching these molecules to the surface of various nanomaterials, such as nanoparticles, nanotubes, and quantum dots.
For example, functionalizing gold nanoparticles with derivatives of this compound can lead to the development of highly sensitive and selective colorimetric sensors for metal ions. The binding of a target metal ion to the 8-HQ moiety on the nanoparticle surface can induce a change in the aggregation state of the nanoparticles, resulting in a visible color change.
Similarly, the integration of these derivatives into organic light-emitting diodes (OLEDs) is a promising area of research. Tris(8-hydroxyquinoline)aluminum (Alq3) is a well-known electron transport and emissive material in OLEDs. mdpi.com By creating novel Alq3 derivatives through the reaction of this compound with other functional organic molecules, it may be possible to tune the emission color, improve the quantum efficiency, and enhance the stability of OLED devices.
Exploration of New Chemical Transformations for Diversification of the 8-Hydroxyquinoline Scaffold
The carbonyl chloride group at the 2-position of 8-hydroxyquinoline is a versatile functional group that can participate in a wide range of chemical transformations, enabling the diversification of the 8-HQ scaffold and the synthesis of novel heterocyclic systems.
Beyond simple nucleophilic acyl substitution, the carbonyl chloride can be used as a building block in more complex reactions. For example, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds at the 2-position. This would allow for the synthesis of derivatives with extended π-systems, which could have interesting photophysical properties.
Furthermore, the carbonyl chloride can be converted into other functional groups, such as aldehydes or ketones, which can then serve as starting points for further synthetic elaborations. For instance, the reduction of the carbonyl chloride to an aldehyde would open up access to a wide range of imine and Schiff base derivatives through condensation reactions. mdpi.com The exploration of these and other novel chemical transformations will undoubtedly lead to the discovery of new 8-hydroxyquinoline-based molecules with unique structures and properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Hydroxyquinoline-2-carbonyl chloride, and what critical reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves converting 8-hydroxyquinoline-2-carboxylic acid to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key steps include maintaining anhydrous conditions and controlled temperatures (40–60°C) to prevent side reactions. Post-reaction purification via vacuum distillation or recrystallization ensures high purity. For hybrid derivatives, coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) facilitate amide bond formation .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms the presence of characteristic peaks (e.g., carbonyl chloride at ~170 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while Fourier-Transform Infrared (FT-IR) spectroscopy detects C=O stretching (~1750 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .
Q. What nucleophilic reactions are employed to modify this compound for derivative synthesis?
- Methodological Answer : The carbonyl chloride group reacts readily with:
- Amines : Forms amides under mild conditions (e.g., room temperature, dichloromethane solvent).
- Alcohols/Phenols : Produces esters using base catalysts (e.g., pyridine).
- Thiols : Generates thioesters in the presence of triethylamine.
Reaction progress is monitored by TLC, and products are isolated via column chromatography .
Advanced Research Questions
Q. How does the substitution pattern (hydroxyl at position 8, carbonyl chloride at 2) influence reactivity and biological activity compared to other quinoline derivatives?
- Methodological Answer : The 8-hydroxy group enhances metal chelation (e.g., Fe³⁺, Cu²⁺), enabling applications in antimicrobial and anticancer studies. The 2-carbonyl chloride increases electrophilicity, promoting reactivity with nucleophiles like cysteine residues in enzymes. Comparative studies with 5,8-dichloroquinoline-2-carboxylic acid show that chlorine substituents at positions 5 and 8 improve antibacterial activity but reduce solubility, highlighting the need for substituent balancing .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strains, cell lines). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve normalization mitigate these issues. Meta-analyses of IC₅₀ values and molecular docking studies (e.g., AutoDock Vina) can identify structure-activity relationships (SAR) obscured by experimental noise .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Methodological Answer : Molecular docking (e.g., Glide, GOLD) models binding to targets like DNA gyrase or topoisomerase IV. Molecular Dynamics (MD) simulations (e.g., AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate electronic properties influencing reactivity .
Q. What challenges exist in designing enantioselective synthesis routes for chiral derivatives, and how are they addressed?
- Methodological Answer : Chirality introduces complexity in regioselective functionalization. Asymmetric catalysis (e.g., chiral phosphine ligands in Pd-catalyzed cross-couplings) or enzymatic resolution (e.g., lipases) can achieve enantiomeric excess (ee >90%). Dynamic Kinetic Resolution (DKR) combines racemization and selective crystallization for scalable production .
Comparative Analysis Table
| Compound | Key Substituents | Reactivity/Bioactivity | Reference |
|---|---|---|---|
| This compound | -OH (C8), -COCl (C2) | High electrophilicity; antimicrobial via enzyme inhibition | |
| 5,8-Dichloroquinoline-2-carboxylic acid | -Cl (C5, C8), -COOH (C2) | Enhanced antibacterial but poor solubility | |
| 6-Fluoro-4-hydrazinoquinoline | -F (C6), -NHNH₂ (C4) | Moderate anticancer activity; fluorophilic binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
